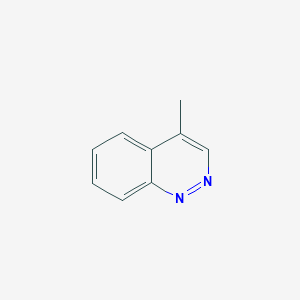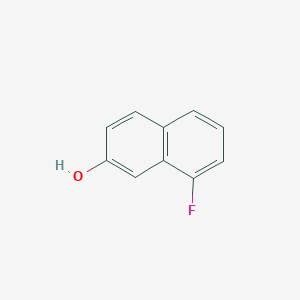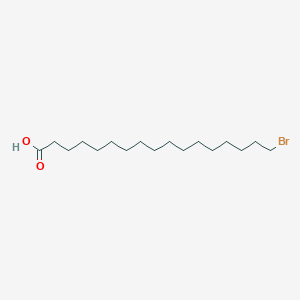
17-Bromoheptadecanoic acid
説明
17-Bromoheptadecanoic acid is a brominated fatty acid with the molecular formula C17H33BrO2 It is a derivative of heptadecanoic acid, where a bromine atom is substituted at the 17th carbon position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 17-Bromoheptadecanoic acid typically involves the bromination of heptadecanoic acid. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions usually include maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where heptadecanoic acid and bromine are reacted in a controlled environment. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the desired product with high purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: The bromine atom in this compound can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The carboxylic acid group in this compound can be oxidized to form corresponding derivatives such as esters or amides using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Reagents such as potassium permanganate (KMnO4) in acidic or basic medium or chromium trioxide (CrO3) in acetic acid.
Major Products:
Substitution: Formation of hydroxyl, cyano, or amino derivatives.
Reduction: Formation of heptadecanoic acid.
Oxidation: Formation of esters or amides.
科学的研究の応用
Chemistry: 17-Bromoheptadecanoic acid is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the preparation of complex molecules for research and development purposes.
Biology: In biological studies, this compound is used to investigate the metabolism of brominated fatty acids. It helps in understanding the biochemical pathways and the role of brominated compounds in biological systems.
Medicine: The compound is explored for its potential therapeutic applications. It is studied for its effects on lipid metabolism and its potential use in treating metabolic disorders.
Industry: this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of surfactants, lubricants, and other industrial products.
作用機序
The mechanism of action of 17-Bromoheptadecanoic acid involves its interaction with cellular components. The bromine atom in the molecule can participate in various biochemical reactions, influencing the activity of enzymes and metabolic pathways. The compound may target specific proteins or receptors, modulating their function and leading to physiological effects.
類似化合物との比較
Heptadecanoic Acid: The parent compound without the bromine substitution.
16-Bromohexadecanoic Acid: A similar brominated fatty acid with the bromine atom at the 16th carbon position.
18-Bromooctadecanoic Acid: Another brominated fatty acid with the bromine atom at the 18th carbon position.
Uniqueness: 17-Bromoheptadecanoic acid is unique due to the specific position of the bromine atom, which imparts distinct chemical and biological properties
特性
IUPAC Name |
17-bromoheptadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33BrO2/c18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17(19)20/h1-16H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABSTWMSOFZKEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCBr)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40926997 | |
| Record name | 17-Bromoheptadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40926997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13099-35-9 | |
| Record name | 17-Bromoheptadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13099-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 17-Bromoheptadecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013099359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17-Bromoheptadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40926997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17-bromoheptadecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.728 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 17-bromoheptadecanoic acid in the synthesis of [17-18F]-fluoroheptadecanoic acid?
A1: this compound serves as the crucial precursor molecule in this specific reaction. The bromine atom in the molecule acts as a leaving group, replaced by the radioactive 18F-fluoride through a nucleophilic substitution reaction. [] This substitution is vital for producing the desired radiolabeled fatty acid, [17-18F]-fluoroheptadecanoic acid.
Q2: The research mentions achieving high yields using a "one-pot" procedure. How does this compound contribute to this efficiency?
A2: The structure of this compound allows for a streamlined two-step synthesis within a single reaction vessel ("one-pot"). [] Firstly, the bromine atom is readily substituted by the 18F-fluoride. This is followed by a straightforward ester hydrolysis using potassium hydroxide, converting the intermediate into the final product. This efficient approach minimizes loss and purification steps, contributing to the high radiochemical yield.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid](/img/structure/B75843.png)
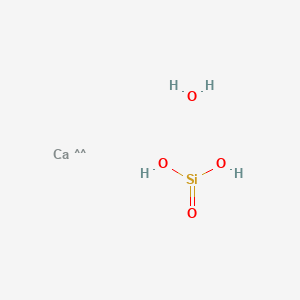

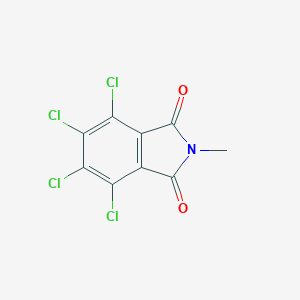
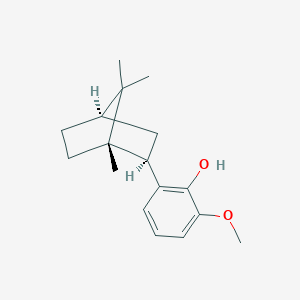

![[2-(Trifluoromethyl)phenyl]ethanethioic S-acid](/img/structure/B75855.png)
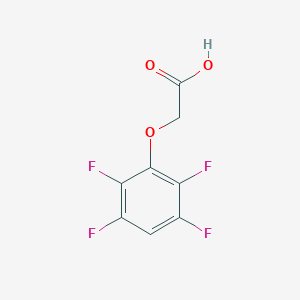
![6-Chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B75860.png)
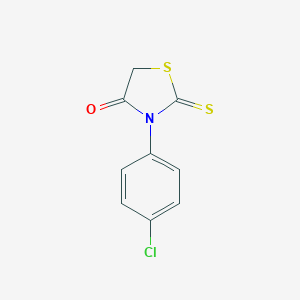
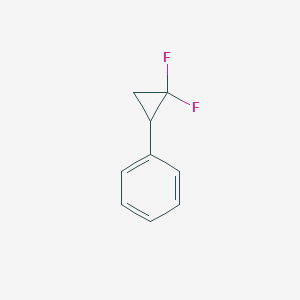
![9-Thiabicyclo[6.1.0]non-4-ene](/img/structure/B75868.png)
